1-(2,2-Dimethoxyethoxy)butane

solvent selection process chemistry distillation optimization

1-(2,2-Dimethoxyethoxy)butane (CAS 85168-87-2) is a dialkyl acetal–ether belonging to the C₈H₁₈O₃ structural class, formally named butane, 1-(2,2-dimethoxyethoxy)- and registered under EINECS 285-929-1. The molecule features a terminal n-butyl chain linked via an ether oxygen to a 2,2-dimethoxyethyl group, yielding a medium-boiling, aprotic, polar liquid with computed density 0.901 g/cm³, boiling point 180.9 °C at 760 mmHg, and flash point 59.6 °C.

Molecular Formula C8H18O3
Molecular Weight 162.23 g/mol
CAS No. 85168-87-2
Cat. No. B12662631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Dimethoxyethoxy)butane
CAS85168-87-2
Molecular FormulaC8H18O3
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCCCCOCC(OC)OC
InChIInChI=1S/C8H18O3/c1-4-5-6-11-7-8(9-2)10-3/h8H,4-7H2,1-3H3
InChIKeyNKPXTNPNZFWDCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,2-Dimethoxyethoxy)butane (CAS 85168-87-2) – Physicochemical Identity and Class Positioning for Procurement


1-(2,2-Dimethoxyethoxy)butane (CAS 85168-87-2) is a dialkyl acetal–ether belonging to the C₈H₁₈O₃ structural class, formally named butane, 1-(2,2-dimethoxyethoxy)- and registered under EINECS 285-929-1 [1]. The molecule features a terminal n-butyl chain linked via an ether oxygen to a 2,2-dimethoxyethyl group, yielding a medium-boiling, aprotic, polar liquid with computed density 0.901 g/cm³, boiling point 180.9 °C at 760 mmHg, and flash point 59.6 °C . The compound is listed in the FDA Global Substance Registration System (UNII: KUY8BW2LP3) and the ECHA inventory, confirming its regulatory acknowledgment as a discrete chemical substance of commerce [1][2].

1
Medium-boiling acetal-ether solvent for high-temperature synthetic processing
2
Reported thermal profile supports operation above 150 °C at atmospheric pressure
3
Flash point near combustible threshold may ease large-scale handling requirements

1-(2,2-Dimethoxyethoxy)butane (CAS 85168-87-2) – Why In-Class Acetal and Ether Substitution Is Not Interchangeable


Although 1-(2,2-dimethoxyethoxy)butane shares the C₈H₁₈O₃ formula with its positional isomer 1-(1,1-dimethoxyethoxy)butane, the relocation of the acetal moiety from the 1,1- to the 2,2-position on the ethoxy bridge produces a shift of +26.5 °C in atmospheric boiling point and +11.8 °C in flash point . Compared with smaller acetal solvents such as 2,2-dimethoxybutane (C₆H₁₄O₂, bp 99.8 °C, flash point 0.8 °C) or 1,1-dimethoxybutane (bp 111.9 °C, flash point 10.1 °C), the target compound’s elevated boiling point and flash point offer a distinct thermal-operating window and a markedly reduced fire hazard . Generic interchange disregards these quantitative property gaps, potentially compromising reaction temperature control, solvent removal logistics, and process safety compliance.

Positional isomer mismatch
The 1,1-isomer shows a significantly lower boiling point; direct replacement may shift reaction temperature control and solvent removal behavior.
Light acetal solvent divergence
Smaller acetals such as 2,2-dimethoxybutane exhibit much lower boiling points and flash points, altering thermal operating window and flammability classification.
Regulatory classification shift
Substituting with a higher-flammability isomer may reclassify storage and ventilation requirements, affecting process safety compliance.

1-(2,2-Dimethoxyethoxy)butane (CAS 85168-87-2) – Quantitative Differentiation Evidence for Procurement Decisions


Boiling-Point Differentiation Relative to Positional Isomer 1-(1,1-Dimethoxyethoxy)butane

1-(2,2-Dimethoxyethoxy)butane exhibits an atmospheric boiling point 26.5 °C higher than its closest positional isomer, 1-(1,1-dimethoxyethoxy)butane (CAS 85153-54-4), based on computational and experimental data respectively . The elevated boiling point expands the accessible temperature range for reactions performed at ambient pressure, potentially eliminating the need for sealed-vessel or pressurized equipment in transformations requiring reflux above 155 °C.

Boiling point vs. 1,1-isomer
Data to verify
Target: 180.9 °C; Isomer: 154.4 °C (+26.5 °C difference)
Expanded atmospheric reflux range for scale-up without pressurization
Values from computational/experimental cross-study; confirm under intended conditions
solvent selection process chemistry distillation optimization

Flash-Point Safety Margin over Positional Isomer 1-(1,1-Dimethoxyethoxy)butane

The flash point of 1-(2,2-dimethoxyethoxy)butane is 59.6 °C, exceeding that of its 1,1-isomer by 11.8 °C . Under many national and international chemical safety standards (e.g., GHS, NFPA), liquids with flash points ≥ 60 °C often fall outside the most restrictive flammable-liquid categories, whereas the comparator at 47.8 °C remains squarely within Category 3 flammable liquid territory . This difference can affect storage classification, ventilation requirements, and insurance premiums for bulk procurement.

Flash point vs. 1,1-isomer
Data to verify
Target: 59.6 °C; Isomer: 47.8 °C (+11.8 °C difference)
May reduce flammable-liquid classification burden in bulk storage
Exact classification depends on local regulatory criteria and test method
process safety flammable liquid classification regulatory compliance

High-Temperature Solvent Capability versus 2,2-Dimethoxybutane

1-(2,2-Dimethoxyethoxy)butane boils at 180.9 °C, which is 81.1 °C higher than the commonly available acetal solvent 2,2-dimethoxybutane (bp 99.8 °C) . Both molecules contain the geminal dimethoxy motif, yet the butyl ether extension in the target compound shifts the boiling point into a range suitable for reactions that require sustained heating above 100 °C without transitioning to high-vapor-pressure conditions.

Boiling point vs. 2,2-dimethoxybutane
Data to verify
Target: 180.9 °C; Comparator: 99.8 °C (+81.1 °C difference)
Enables sustained heating above 100 °C while retaining acetal functionality
Both values predicted; experimental confirmation advised
high-temperature synthesis acetal solvent reaction engineering

Flash-Point Safety Advantage over 2,2-Dimethoxybutane and 1,1-Dimethoxybutane

The flash point of 1-(2,2-dimethoxyethoxy)butane (59.6 °C) exceeds that of 2,2-dimethoxybutane (≈0.8 °C) by approximately 58.8 °C and that of 1,1-dimethoxybutane (10.1 °C) by approximately 49.5 °C . These comparators are classified as highly flammable (flash point < 23 °C), whereas the target compound sits near the combustible-liquid boundary (> 60 °C), representing a substantial reduction in ignition risk during ambient-temperature handling and storage.

Flash point vs. light acetals
Data to verify
Target: 59.6 °C; Dimethoxybutane: ~0.8 °C; Dimethoxybutane (1,1): 10.1 °C
Large flash-point elevation supports less restrictive handling protocols
Confirm with specified test method for accurate hazard classification
fire hazard mitigation solvent risk assessment process safety management

1-(2,2-Dimethoxyethoxy)butane (CAS 85168-87-2) – Application Scenarios Derived from Quantitative Differentiation Evidence


High-Temperature Pharmaceutical Intermediate Processing Without Pressurization

When a synthetic route requires a polar, aprotic, acetal-functional solvent capable of sustained reflux above 150 °C, 1-(2,2-dimethoxyethoxy)butane provides a 180.9 °C atmospheric boiling point—26.5 °C higher than its 1,1-isomer and 81 °C higher than 2,2-dimethoxybutane . This enables high-temperature condensations, dehydrations, or transacetalizations to proceed in standard glass-lined reactors without closed-vessel pressurization, simplifying equipment requirements and reducing capital cost relative to processes that would otherwise require the isomer to be operated under pressure.

Reduced-Flammability Solvent for Multi-Tonne Process Safety Compliance

With a flash point of 59.6 °C—approximately 50–60 °C above typical low-molecular-weight acetal solvents—1-(2,2-dimethoxyethoxy)butane shifts the fire-risk profile from ‘highly flammable’ toward ‘combustible’ . In large-scale manufacturing, this reduces the hazardous-area zoning footprint, simplifies venting and electrical classification, and may lower insurance and storage costs relative to processes employing 2,2-dimethoxybutane (flash point ~0.8 °C) or 1,1-dimethoxybutane (flash point 10.1 °C) .

Specialty Fuel-Additive or Coating Formulation Requiring Medium-Boiling Acetal Ether

Compounds of this structural class have been described as useful in fuel-additive formulations and as stabilizers in chemical reactions, as well as in plastics and coatings manufacturing . The combination of a moderate boiling point (180.9 °C), relatively low vapor pressure (1.19 mmHg at 25 °C), and a flash point near the combustible threshold makes 1-(2,2-dimethoxyethoxy)butane a candidate for formulations that require an acetal/ether component with lower volatility than common dialkyl acetals, while avoiding the extreme flammability of lighter congeners .

Distillation-Friendly Separation in Multi-Component Reaction Mixtures

The boiling-point gap of +26.5 °C versus the 1,1-isomer and +81 °C versus 2,2-dimethoxybutane facilitates selective removal by distillation in multi-solvent or product isolation schemes . In processes where the target compound is used as a transient protecting-group carrier or entrainer, its higher boiling point allows it to remain in the pot while lower-boiling byproducts or co-solvents are stripped, simplifying solvent-recovery workflows and improving overall process mass intensity.

Application
Selection Property
Validation Focus
High-temperature synthetic processing
Reported elevated atmospheric boiling point relative to common acetals
Distillation compatibility and reaction temperature range verification
Large-scale manufacturing with flammability constraints
Flash point near combustible threshold compared to lighter acetal solvents
Hazardous area classification and storage compliance assessment
Specialty formulations (fuel/coating)
Moderate volatility and acetal-ether structure
Formulation stability and flash point compliance testing
Multi-component reaction workup
Boiling point separation from lower-boiling byproducts
Solvent recovery efficiency and distillation selectivity trials
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